molecular formula C16H21F2NO2 B3133941 2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide CAS No. 400075-43-6

2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide

Cat. No.: B3133941
CAS No.: 400075-43-6
M. Wt: 297.34 g/mol
InChI Key: NKMZGSQQFZGZHL-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide is an organic compound characterized by its unique structure, which includes a tert-butylphenoxy group, a cyclopropylmethyl group, and a difluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide typically involves multiple steps:

    Formation of the tert-butylphenoxy group: This can be achieved through the reaction of tert-butylphenol with an appropriate halogenated phenol derivative under basic conditions.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the phenoxy intermediate with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride.

    Incorporation of the difluoroacetamide moiety: The final step involves the reaction of the intermediate with difluoroacetic anhydride or a similar reagent under controlled conditions to form the desired difluoroacetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The difluoroacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.

    Industry: It could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluoroacetamide moiety could play a role in binding to active sites, while the phenoxy and cyclopropylmethyl groups might influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-methyl-2,2-difluoroacetamide: Similar structure but lacks the cyclopropylmethyl group.

    2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-acetamide: Similar structure but lacks the difluoro groups.

Uniqueness

2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide is unique due to the presence of both the cyclopropylmethyl and difluoroacetamide groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO2/c1-15(2,3)12-6-8-13(9-7-12)21-16(17,18)14(20)19-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMZGSQQFZGZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NCC2CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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